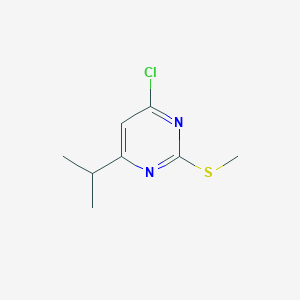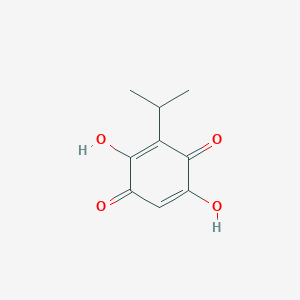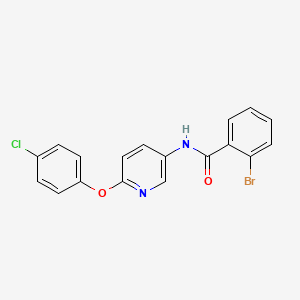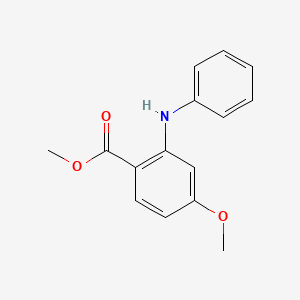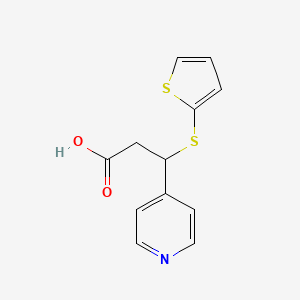
3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiophene ring, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis , which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate indole derivative, which is then further modified to introduce the thiophene and pyridine moieties.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid has shown potential as a bioactive compound
Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.
Mécanisme D'action
The mechanism by which 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Pyridin-4-ylpropanoic acid
3-Thiophen-2-ylsulfanylpropanoic acid
3-Pyridin-4-yl-3-thiophen-2-ylpropanoic acid
Uniqueness: 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid stands out due to its unique combination of pyridine and thiophene rings, which provides distinct chemical and biological properties compared to its similar counterparts. This uniqueness allows for a broader range of applications and potential benefits in various fields.
Propriétés
Formule moléculaire |
C12H11NO2S2 |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
3-pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H11NO2S2/c14-11(15)8-10(9-3-5-13-6-4-9)17-12-2-1-7-16-12/h1-7,10H,8H2,(H,14,15) |
Clé InChI |
VIXBBRUYWWOQRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)SC(CC(=O)O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
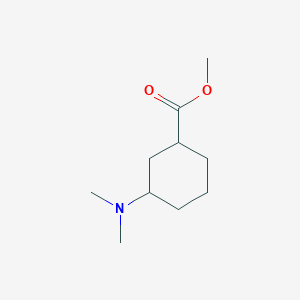
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)


![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
